molecular formula C16H19N3O B2700766 N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide CAS No. 2127240-94-0

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide

Cat. No.: B2700766
CAS No.: 2127240-94-0
M. Wt: 269.348
InChI Key: NSHHTDUTUXIVPU-UHFFFAOYSA-N
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Description

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a cyanophenyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide typically involves the reaction of 1-(2-cyanophenyl)piperidine with prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of pain management and neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesia or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Acrylfentanyl: A potent opioid analgesic with a similar structure but different pharmacological properties.

    Diacetone acrylamide: Used in industrial applications, particularly in coatings and adhesives.

Uniqueness

N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide stands out due to its unique combination of a piperidine ring and a cyanophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-16(20)18-12-13-7-9-19(10-8-13)15-6-4-3-5-14(15)11-17/h2-6,13H,1,7-10,12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHHTDUTUXIVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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